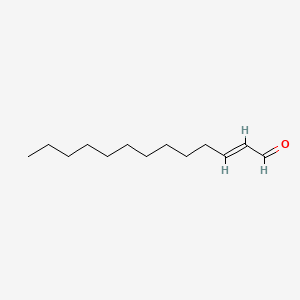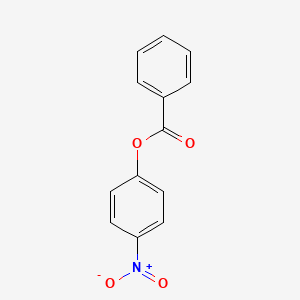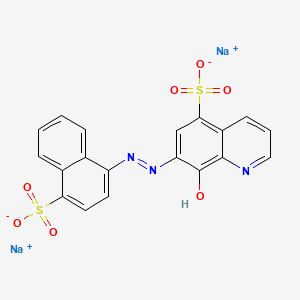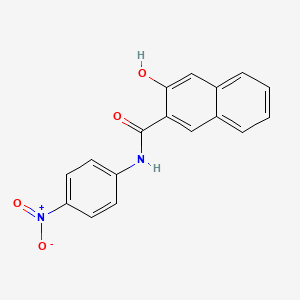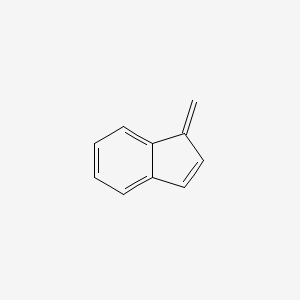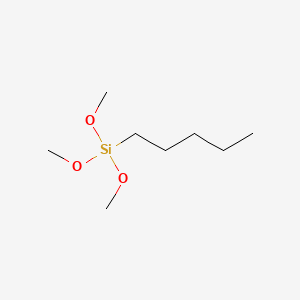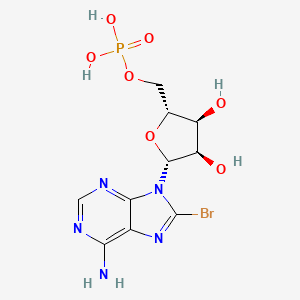
8-Bromoadénosine-5'-monophosphate
Vue d'ensemble
Description
Le 8-Bromoadénosine-5’-monophosphate est un analogue synthétique de l’adénosine monophosphate, dans lequel un atome de brome est substitué à la 8ème position du cycle adénine. Ce composé est largement utilisé dans la recherche biochimique en raison de sa capacité à imiter les nucléotides naturels et sa résistance à la dégradation enzymatique.
Applications De Recherche Scientifique
8-Bromo-Adenosine-5’-Monophosphate is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool for studying nucleotide interactions and enzyme mechanisms.
Biology: In receptor mapping studies and as a precursor for synthesizing other modified nucleotides.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the synthesis of poly-8-bromoriboadenylic acid and other nucleotide analogues.
Mécanisme D'action
Le mécanisme d’action du 8-Bromoadénosine-5’-monophosphate implique son interaction avec les protéines et les enzymes qui lient les nucléotides. Il agit comme un analogue de l’adénosine monophosphate, se liant aux mêmes cibles moléculaires, mais avec une résistance accrue à la dégradation. Cela permet une activité prolongée et des études plus détaillées des interactions nucléotide-protéines .
Composés similaires :
8-Bromoadénosine-3’,5’-monophosphate cyclique : Un autre dérivé d’adénosine bromé utilisé dans des applications de recherche similaires.
8-Bromoguanosine-3’,5’-monophosphate cyclique : Un analogue de guanosine bromé avec des activités biologiques distinctes.
Unicité : Le 8-Bromoadénosine-5’-monophosphate est unique en raison de sa substitution spécifique à la 8ème position du cycle adénine, ce qui lui confère des propriétés chimiques distinctes et une résistance à la dégradation enzymatique. Cela le rend particulièrement précieux pour étudier les interactions des nucléotides et les mécanismes enzymatiques de manière contrôlée .
Analyse Biochimique
Biochemical Properties
8-Bromo-adenosine-5’-monophosphate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is used in receptor mapping studies and as a starting structure for 8-modified 5’-AMP derivatives . The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and histidine triad nucleotide-binding protein 1 . These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic pathways.
Cellular Effects
8-Bromo-adenosine-5’-monophosphate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis in cultured cells . These effects are mediated through its interaction with cyclic AMP-dependent protein kinase, making it a valuable tool for studying cellular responses to cyclic nucleotides.
Molecular Mechanism
The molecular mechanism of 8-Bromo-adenosine-5’-monophosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a competitive inhibitor of ADP-dependent glucokinase, inducing structural changes within the enzyme’s active site . This inhibition affects the enzyme’s ability to phosphorylate glucose, thereby influencing glycolysis and other metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-adenosine-5’-monophosphate change over time. The compound is stable under standard storage conditions but may degrade over extended periods. Studies have shown that it can stimulate the endocrine activity of human cytotrophoblasts, leading to increased secretion of hormones such as hCG and progesterone within 24 to 48 hours . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 8-Bromo-adenosine-5’-monophosphate vary with different dosages in animal models. At lower doses, it can enhance cellular responses without causing significant toxicity. At higher doses, it may lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways . Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
8-Bromo-adenosine-5’-monophosphate is involved in several metabolic pathways. It interacts with enzymes such as cAMP-specific phosphodiesterases and ADP-dependent glucokinase, influencing the metabolism of cyclic nucleotides and glucose . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 8-Bromo-adenosine-5’-monophosphate within cells and tissues are mediated by specific transporters and binding proteins. The compound is membrane-permeable, allowing it to enter cells and interact with intracellular targets . Its distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
8-Bromo-adenosine-5’-monophosphate is localized within specific subcellular compartments, where it exerts its activity. It is known to interact with organelles such as the endoplasmic reticulum and mitochondria, influencing their function and signaling pathways . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its precise activity within cells.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 8-Bromoadénosine-5’-monophosphate implique généralement la bromation de l’adénosine-5’-monophosphate. La réaction est effectuée en traitant l’adénosine-5’-monophosphate avec du brome en solution aqueuse, souvent en présence d’un catalyseur ou dans des conditions de pH contrôlées pour assurer une bromation sélective à la 8ème position .
Méthodes de production industrielle : La production industrielle du 8-Bromoadénosine-5’-monophosphate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir une grande pureté et un rendement élevé. Le composé est généralement produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Le 8-Bromoadénosine-5’-monophosphate subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles.
Hydrolyse : Le composé peut être hydrolysé pour donner de l’adénosine et du phosphate inorganique.
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les thiols, les amines et les hydroxydes.
Hydrolyse : Généralement effectuée en conditions acides ou basiques.
Principaux produits :
Réactions de substitution : En fonction du nucléophile utilisé, les produits peuvent inclure des dérivés d’adénosine 8-substitués.
Hydrolyse : Adénosine et phosphate inorganique.
4. Applications de la recherche scientifique
Le 8-Bromoadénosine-5’-monophosphate est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : Comme outil pour étudier les interactions des nucléotides et les mécanismes enzymatiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé modèle pour le développement de médicaments.
Industrie : Utilisé dans la synthèse de l’acide poly-8-bromoriboadénylique et d’autres analogues de nucléotides.
Comparaison Avec Des Composés Similaires
8-Bromoadenosine-3’,5’-cyclic monophosphate: Another brominated adenosine derivative used in similar research applications.
8-Bromoguanosine-3’,5’-cyclic monophosphate: A brominated guanosine analogue with distinct biological activities.
Uniqueness: 8-Bromo-Adenosine-5’-Monophosphate is unique due to its specific substitution at the 8th position of the adenine ring, which provides distinct chemical properties and resistance to enzymatic degradation. This makes it particularly valuable for studying nucleotide interactions and enzyme mechanisms in a controlled manner .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPIJKNXFSPNNY-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50828-34-7 (Parent) | |
| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50946348 | |
| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23567-96-6 | |
| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)

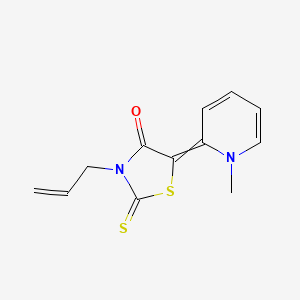



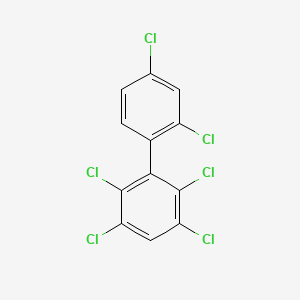
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
